N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-4-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-4-methylbenzenesulfonamide is a complex organic compound featuring a benzo[d][1,3]dioxole moiety, a pyrrolidinone ring, and a benzenesulfonamide group
Mechanism of Action
Target of Action
The compound, also known as N-{[1-(2H-1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl}-4-methylbenzene-1-sulfonamide, has been found to exhibit significant activity against various cancer cell lines . The primary targets of this compound are likely to be the microtubules and their component protein, tubulin . Tubulin is a key protein in the formation of the mitotic spindle, which is crucial for cell division. Therefore, it is a leading target for anticancer agents .
Mode of Action
This compound interacts with its targets by modulating microtubule assembly. It achieves this through the suppression of tubulin polymerization or stabilization of microtubule structure . This interaction causes mitotic blockade and induces cell apoptosis .
Biochemical Pathways
The compound’s interaction with tubulin disrupts the normal function of microtubules, leading to cell cycle arrest at the S phase . This disruption affects the mitotic spindle, preventing the cell from dividing properly and leading to apoptosis .
Result of Action
The compound’s action results in cell cycle arrest at the S phase and the induction of apoptosis in cancer cells . This leads to a decrease in the proliferation of cancer cells and potentially to the shrinkage of tumors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-4-methylbenzenesulfonamide typically involves multiple steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Synthesis of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized via the reaction of an appropriate amine with succinic anhydride, followed by cyclization.
Coupling Reactions: The benzo[d][1,3]dioxole and pyrrolidinone intermediates are then coupled using a suitable linker, often involving a reductive amination process.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations would include the scalability of each reaction step, the availability of starting materials, and the efficiency of purification processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzo[d][1,3]dioxole moiety can undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: The pyrrolidinone ring can be reduced to a pyrrolidine ring under hydrogenation conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Pyrrolidine derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-4-methylbenzenesulfonamide has been explored for its potential in several scientific research areas:
Medicinal Chemistry: It has shown promise as a lead compound in the development of anticancer agents due to its ability to induce apoptosis in cancer cells.
Biological Studies: The compound’s interactions with various biological targets, such as enzymes and receptors, are of interest for understanding its mechanism of action.
Industrial Applications:
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d][1,3]dioxol-5-yl)-4-methylbenzenesulfonamide: Lacks the pyrrolidinone ring, which may reduce its biological activity.
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide: Similar structure but without the methyl group on the benzenesulfonamide, potentially affecting its binding affinity and specificity.
Uniqueness
The presence of the pyrrolidinone ring and the specific substitution pattern on the benzenesulfonamide group confer unique properties to N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-4-methylbenzenesulfonamide, making it a valuable compound for further research and development in medicinal chemistry .
Biological Activity
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-4-methylbenzenesulfonamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be described as follows:
- Molecular Formula : C₁₈H₁₈N₂O₄S
- Molecular Weight : 358.41 g/mol
- IUPAC Name : this compound
The presence of the benzo[d][1,3]dioxole moiety is significant as it is known for various biological activities, including anti-inflammatory and anticancer effects.
Anticancer Properties
Recent studies have indicated that compounds containing the benzo[d][1,3]dioxole structure exhibit notable anticancer properties. For instance, derivatives of benzoxazepine have shown cytotoxic effects against various cancer cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer) cells. The mechanism often involves the induction of apoptosis and modulation of pro-inflammatory cytokines like IL-6 and TNF-α, which are crucial in tumor progression and inflammation .
Anti-inflammatory Effects
The compound's sulfonamide group contributes to its anti-inflammatory activity. Sulfonamides have been widely studied for their ability to inhibit carbonic anhydrase and other enzymes involved in inflammatory processes. This inhibition can lead to decreased production of inflammatory mediators, thereby alleviating conditions such as arthritis and other inflammatory diseases .
Antimicrobial Activity
While the primary focus has been on anticancer and anti-inflammatory properties, some studies also report antimicrobial activity associated with similar compounds. For example, benzoxazepine derivatives have demonstrated limited antimicrobial effects against specific bacterial strains, suggesting that modifications to the molecular structure could enhance this activity .
Study 1: Synthesis and Evaluation of Benzoxazepine Derivatives
In a study published in the Journal of Brazilian Chemical Society, researchers synthesized various benzoxazepine derivatives and evaluated their biological activities. The results indicated significant cytotoxicity against solid tumor cell lines with varying efficacy depending on the specific derivative used. The study highlighted that compounds with the benzo[d][1,3]dioxole moiety exhibited enhanced anticancer properties compared to others without this structure .
Study 2: Mechanistic Insights into Anti-inflammatory Activity
Another study investigated the anti-inflammatory mechanisms of sulfonamide derivatives. It was found that these compounds could effectively reduce levels of pro-inflammatory cytokines in vitro. The researchers concluded that this compound could be a promising candidate for further development as an anti-inflammatory agent .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
N-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S/c1-13-2-5-16(6-3-13)27(23,24)20-10-14-8-19(22)21(11-14)15-4-7-17-18(9-15)26-12-25-17/h2-7,9,14,20H,8,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISHVYMJFQJMHGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC2CC(=O)N(C2)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.